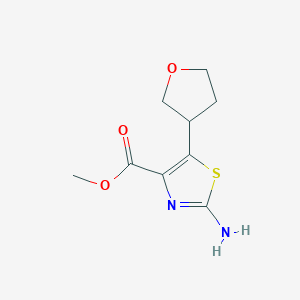

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate

Description

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted with an amino group at position 2, a methyl carboxylate at position 4, and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety at position 5.

The molecular formula is inferred as C₉H₁₂N₂O₃S (molecular weight ≈ 228.27 g/mol), though exact experimental data are absent in the provided sources. Its synthesis likely follows established routes for analogous thiazole carboxylates, such as Hantzsch thiazole cyclization or functionalization of preformed thiazole scaffolds .

Properties

IUPAC Name |

methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h5H,2-4H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQSJEUIZCSWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole derivatives with oxolane and amino groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and oxolan groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and oxolan groups play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-amino-1,3-thiazole-4-carboxylate derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparative Analysis of Selected 2-Amino-1,3-Thiazole-4-Carboxylates

*Inferred data; experimental validation required.

Key Observations

Substituent Effects on Polarity :

- The oxolan-3-yl group introduces a polar, oxygen-rich moiety, likely increasing aqueous solubility compared to aliphatic (e.g., propyl) or aromatic (e.g., chlorophenyl) analogs. This could enhance bioavailability in drug discovery contexts .

- Fluorophenyl and chlorophenyl derivatives exhibit moderate lipophilicity, balancing solubility and membrane permeability .

Purity and Commercial Availability: Most analogs are available at 95% purity, as noted for methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate and methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate . Pricing varies significantly; for example, methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate costs $69.00/mg (Santa Cruz Biotechnology), reflecting synthetic complexity .

Structural Insights :

- The oxolan-3-yl group’s conformational flexibility may allow for diverse binding modes in biological targets, unlike rigid aromatic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.